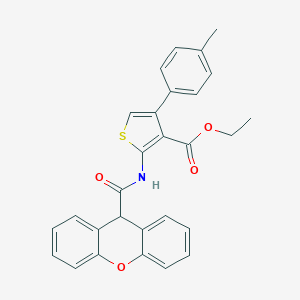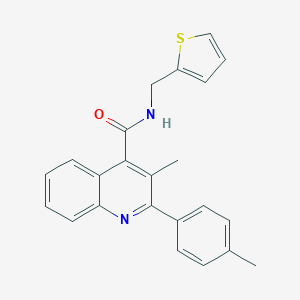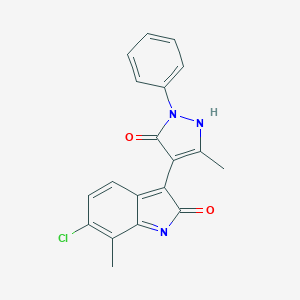
ETHYL 4-(4-METHYLPHENYL)-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-methylphenyl)-2-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with an ethyl ester, a 4-methylphenyl group, and a 9H-xanthen-9-ylcarbonyl amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-METHYLPHENYL)-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the 4-Methylphenyl Group: This step involves a Friedel-Crafts acylation reaction where the thiophene ring is reacted with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Ethyl Ester: The carboxylic acid group on the thiophene ring is esterified using ethanol and a strong acid catalyst like sulfuric acid.
Attachment of the 9H-Xanthen-9-ylcarbonyl Amine Group: This step involves the reaction of the intermediate compound with 9H-xanthen-9-ylcarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Ethyl 4-(4-methylphenyl)-2-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, substituted aromatic compounds.
科学的研究の応用
Ethyl 4-(4-methylphenyl)-2-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of ETHYL 4-(4-METHYLPHENYL)-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific context of its use.
類似化合物との比較
Similar Compounds
- Ethyl 4-(9H-xanthen-9-ylamino)benzoate
- 9-(4-Methylphenyl)-9H-xanthen-9-ol
Uniqueness
Ethyl 4-(4-methylphenyl)-2-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-3-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
特性
分子式 |
C28H23NO4S |
|---|---|
分子量 |
469.6 g/mol |
IUPAC名 |
ethyl 4-(4-methylphenyl)-2-(9H-xanthene-9-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C28H23NO4S/c1-3-32-28(31)25-21(18-14-12-17(2)13-15-18)16-34-27(25)29-26(30)24-19-8-4-6-10-22(19)33-23-11-7-5-9-20(23)24/h4-16,24H,3H2,1-2H3,(H,29,30) |
InChIキー |
YDZKMXJHFBYJPG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
正規SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3,5-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine](/img/structure/B329377.png)
![1-[(2-Methoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B329379.png)
![(4E)-4-[1-[1-(1-adamantyl)ethylamino]ethylidene]-2-(1,3-benzothiazol-2-yl)-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B329382.png)
![Ethyl 6-tert-butyl-2-[(3,5-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B329386.png)
![N-[4-(butan-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide](/img/structure/B329387.png)
![N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B329388.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B329389.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B329390.png)
![1,3-dicyclohexyl-5-[(3-fluoroanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B329391.png)
![6-[5-(3-Chloro-2-methylphenyl)-2-furyl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B329392.png)


![ETHYL 4,5-DIMETHYL-2-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE](/img/structure/B329396.png)
![Methyl 2-[(2-methyl-3-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B329399.png)
